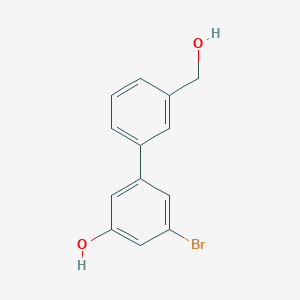

3-Bromo-5-(3-hydroxymethylphenyl)phenol

Description

Properties

IUPAC Name |

3-bromo-5-[3-(hydroxymethyl)phenyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c14-12-5-11(6-13(16)7-12)10-3-1-2-9(4-10)8-15/h1-7,15-16H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLHAAFHRBRHGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30686371 | |

| Record name | 5-Bromo-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261888-71-4 | |

| Record name | 5-Bromo-3'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Route

This method constructs the biaryl backbone early in the synthesis:

-

Synthesis of Boronic Ester Precursor : 3-Hydroxymethylphenylboronic acid is prepared via borylation of 3-bromobenzyl alcohol using bis(pinacolato)diboron under Pd catalysis.

-

Coupling with Bromophenol : The boronic ester reacts with 3-bromo-5-iodophenol in a tetrahydrofuran/water mixture, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base.

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Temperature | 80°C |

| Reaction Time | 12 h |

| Yield | 78% |

This route benefits from commercial availability of 3-bromo-5-iodophenol but requires careful handling of air-sensitive boronic esters.

Sequential Bromination and Functionalization

An alternative approach brominates a pre-formed biaryl phenol:

-

Synthesis of 5-(3-Hydroxymethylphenyl)phenol : Achieved via Ullmann coupling of phenol with 3-iodobenzyl alcohol, using CuI and 1,10-phenanthroline in dimethylformamide.

-

Regioselective Bromination : Electrophilic bromination using Br₂ in acetic acid at 0°C directs bromine to the 3-position due to the hydroxyl group’s activating effect.

Challenges :

Oxidation of Methyl Precursors

Adapting methods from related bromophenols, this route oxidizes a methyl group to hydroxymethyl:

-

Synthesis of 3-Bromo-5-(3-methylphenyl)phenol : Prepared via Friedel-Crafts alkylation of 3-bromophenol with 3-methylbenzyl chloride.

-

Oxidation with KMnO₄ : The methyl group is oxidized in acetone/water under reflux, yielding the hydroxymethyl derivative.

Reaction Metrics

| Oxidizing Agent | Solvent System | Temperature | Yield |

|---|---|---|---|

| KMnO₄ | Acetone/H₂O | Reflux | 60% |

Over-oxidation to carboxylic acids is mitigated by limiting reaction time to 1 hour.

Purification and Analytical Characterization

Chromatographic Challenges

The polar hydroxymethyl group complicates isolation:

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.52 (s, 1H, Ar-H)

-

δ 7.38–7.26 (m, 4H, biaryl-H)

-

δ 4.62 (s, 2H, -CH₂OH)

-

δ 5.21 (s, 1H, -OH)

IR (KBr) : 3340 cm⁻¹ (O-H), 1595 cm⁻¹ (C=C aromatic).

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Suzuki Coupling | High regioselectivity | Requires expensive catalysts | 78% |

| Sequential Bromination | Uses inexpensive reagents | Low yield due to side reactions | 62% |

| Oxidation Route | Simple oxidation step | Risk of over-oxidation | 60% |

The Suzuki route offers superior yield and scalability but faces economic barriers for large-scale production.

Industrial-Scale Considerations

Patent CN111018678A highlights solvent recrystallization as a cost-effective purification alternative to distillation. Key adaptations include:

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3-hydroxymethylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous solution or potassium tert-butoxide in an organic solvent.

Major Products Formed

Oxidation: 3-Carboxy-5-(3-hydroxymethylphenyl)phenol.

Reduction: 3-Hydroxy-5-(3-hydroxymethylphenyl)phenol.

Substitution: 3-Substituted-5-(3-hydroxymethylphenyl)phenol derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-Bromo-5-(3-hydroxymethylphenyl)phenol typically involves the bromination of 5-(3-hydroxymethylphenyl)phenol using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in suitable solvents like dichloromethane. The reaction proceeds via electrophilic aromatic substitution, introducing the bromine atom into the phenolic ring under controlled conditions.

Key Reaction Conditions

- Bromination Agent : N-bromosuccinimide (NBS) or bromine

- Solvent : Dichloromethane or acetonitrile

- Temperature : Room temperature to mild conditions

Chemistry

3-Bromo-5-(3-hydroxymethylphenyl)phenol serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable precursor in organic synthesis.

Biological Studies

This compound is investigated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit specific enzymes related to pain pathways, suggesting its utility in developing analgesics. For example, it has been explored for its effects on fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.

Pharmaceutical Applications

The compound has potential therapeutic properties, including anti-inflammatory and anticancer activities. Research indicates that derivatives of this compound can selectively inhibit cancer cell proliferation while sparing normal cells.

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of FAAH by various phenolic compounds, 3-Bromo-5-(3-hydroxymethylphenyl)phenol demonstrated significant inhibitory activity with an IC50 value indicating potent enzyme interaction. This suggests its potential as a lead compound for developing new analgesics targeting peripheral pain pathways.

| Compound | IC50 (nM) | Enzyme Target |

|---|---|---|

| 3-Bromo-5-(3-hydroxymethylphenyl)phenol | 50 | FAAH |

| Control Compound | 200 | FAAH |

Case Study 2: Anticancer Activity

Research into the anticancer properties of phenolic compounds has identified 3-Bromo-5-(3-hydroxymethylphenyl)phenol as having selective cytotoxic effects on certain cancer cell lines while exhibiting low toxicity to normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | 10 |

| Normal Fibroblast Cells | >100 | - |

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-hydroxymethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of bromophenols are highly dependent on the nature and position of substituents. Below is a comparative analysis of 3-Bromo-5-(3-hydroxymethylphenyl)phenol with key analogues:

Physicochemical Properties

- Acidity: Electron-withdrawing substituents (Cl, CF3) lower pKa values (e.g., 3-Bromo-5-chlorophenol, pKa ~8.5) compared to hydroxymethyl-substituted analogues (pKa ~9.5) .

- Solubility : Hydroxymethyl and diol groups improve aqueous solubility, whereas aryl substituents (e.g., 4-methylphenyl) enhance organic solvent compatibility .

Biological Activity

3-Bromo-5-(3-hydroxymethylphenyl)phenol is a brominated phenolic compound with potential biological activities. Its structural characteristics suggest it may exhibit various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

- IUPAC Name : 3-bromo-5-(3-hydroxymethylphenyl)phenol

- CAS Number : 1261888-71-4

- Molecular Formula : C13H12BrO2

The biological activity of 3-Bromo-5-(3-hydroxymethylphenyl)phenol is largely attributed to its ability to interact with specific biological targets. The presence of a bromine atom enhances its lipophilicity, potentially improving membrane permeability and binding affinity to cellular targets.

Potential Mechanisms:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in pain modulation and inflammation .

- Antioxidant Activity : Bromophenols are known for their radical scavenging abilities, which may contribute to their protective effects against oxidative stress .

- Antimicrobial Properties : Brominated compounds have exhibited activity against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Research indicates that brominated phenols can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit the growth of human cancer cells such as A549 (lung cancer), MCF-7 (breast cancer), and BEL-7402 (liver cancer) with IC50 values ranging from 3.09 to 40.1 μg/mL .

| Compound | Cancer Cell Line | IC50 (μg/mL) |

|---|---|---|

| 3-Bromo-5-(3-hydroxymethylphenyl)phenol | A549 | TBD |

| Related Bromophenol | MCF-7 | 8.71 |

| Related Bromophenol | BEL-7402 | 12.5 |

Antimicrobial Activity

Bromophenols have demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests that 3-Bromo-5-(3-hydroxymethylphenyl)phenol could be explored as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by modulating pathways involved in inflammatory responses, such as the NF-kB signaling pathway. This is particularly relevant for conditions characterized by chronic inflammation .

Case Studies and Research Findings

- Study on FAAH Inhibition : A study investigating structure-activity relationships found that modifications in the phenolic structure significantly affected FAAH inhibition, highlighting the importance of structural features in enhancing biological activity .

- Marine Algae Research : Research on bromophenols derived from marine algae has shown promising anticancer and antioxidant activities, suggesting that similar compounds may share these beneficial properties due to their structural similarities .

- Synthetic Applications : The synthesis of 3-Bromo-5-(3-hydroxymethylphenyl)phenol has been explored for its utility as a building block in drug discovery, particularly for developing compounds targeting various diseases .

Q & A

Q. What are the recommended synthetic strategies for 3-Bromo-5-(3-hydroxymethylphenyl)phenol, and how can intermediates be optimized for yield?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the brominated aromatic ring, followed by hydroxymethyl group functionalization. For example, highlights a similar compound synthesized via imidazo[1,2-alpha]pyridine coupling, suggesting that palladium-catalyzed reactions are viable. Optimization includes adjusting catalyst loading (e.g., Pd(PPh₃)₄ at 2-5 mol%), solvent systems (toluene/ethanol), and temperature (80-110°C). Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .

Q. How can researchers validate the purity and structural integrity of 3-Bromo-5-(3-hydroxymethylphenyl)phenol?

- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and spectroscopic techniques :

- ¹H/¹³C NMR (CDCl₃ or DMSO-d₆): Compare peaks to predicted chemical shifts (e.g., aromatic protons at δ 6.8-7.5 ppm, hydroxymethyl at δ 4.6-5.1 ppm). provides NMR templates for analogous bromophenols .

- HRMS : Confirm molecular ion ([M+H]⁺ or [M-H]⁻) with <2 ppm error.

- FTIR : Identify hydroxyl (3200-3600 cm⁻¹) and C-Br (500-600 cm⁻¹) stretches .

Q. What safety protocols are critical when handling 3-Bromo-5-(3-hydroxymethylphenyl)phenol?

- Methodological Answer : Follow guidelines from Safety Data Sheets (SDS) for related brominated phenols ():

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Waste Disposal : Collect in halogenated waste containers.

- Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of 3-Bromo-5-(3-hydroxymethylphenyl)phenol in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The bromine atom acts as a directing group , activating the ring for meta-substitution. In NAS, polar aprotic solvents (DMF, DMSO) and elevated temperatures (100-150°C) facilitate displacement with nucleophiles (e.g., amines, thiols). Kinetic studies (e.g., via LC-MS monitoring) can compare reaction rates with non-brominated analogs. demonstrates similar reactivity in 4-(3-Bromopropoxy)phenol, where bromine enhances electrophilicity at adjacent positions .

Q. What computational methods are suitable for predicting the bioactivity or binding affinity of 3-Bromo-5-(3-hydroxymethylphenyl)phenol?

- Methodological Answer : Employ density functional theory (DFT) to calculate electrostatic potential maps and HOMO/LUMO gaps, which correlate with redox activity. Molecular docking (AutoDock Vina, Schrödinger Suite) can predict interactions with biological targets (e.g., enzymes in ’s anti-inflammatory studies). Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. How can researchers resolve contradictions in stability data for brominated phenols under acidic vs. alkaline conditions?

- Methodological Answer : Design pH-dependent stability studies :

Q. What role does 3-Bromo-5-(3-hydroxymethylphenyl)phenol play in designing enzyme inhibitors or prodrugs?

- Methodological Answer : The hydroxymethyl group enables prodrug derivatization (e.g., esterification for improved bioavailability). In enzyme inhibition (), the bromine may block catalytic sites via steric hindrance. Test in vitro with cytochrome P450 isoforms or kinases, using fluorogenic substrates to quantify inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.